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molecular formula C7H14ClN B1268068 8-Azabicyclo[3.2.1]octane hydrochloride CAS No. 6760-99-2

8-Azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1268068
M. Wt: 147.64 g/mol
InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521455B2

Procedure details

Tropane (11.0 mL, 7.44 mmol) was dissolved in toluene (10 mL), chloroethyl carbonate (2.2 mL, 23 mmol) was added slowly, and the mixture stirred at 80° C. for 24 hours. Distilled water was added to the reaction mixture, and the mixture extracted with ethyl acetate. The organic phase was dried and concentrated by anhydrous magnesium sulfate. The obtained oily residue was dissolved in concentrated hydrochloric acid (10 mL), and heated with stirring at 100° C. for 2 hours. The solvent was distilled off under reduced pressure, toluene was added to the residue, and the mixture distilled under reduced pressure to obtain the target substance (820 mg, 72%) as a colorless solid.
Name
Tropane
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
chloroethyl carbonate
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C@@H:1]12[N:8](C)[C@@H:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.C(=O)([O-])OCC[Cl:14].O>C1(C)C=CC=CC=1>[ClH:14].[CH:5]12[NH:8][CH:1]([CH2:7][CH2:6]1)[CH2:2][CH2:3][CH2:4]2 |f:4.5|

Inputs

Step One
Name
Tropane
Quantity
11 mL
Type
reactant
Smiles
[C@H]12CCC[C@H](CC1)N2C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
chloroethyl carbonate
Quantity
2.2 mL
Type
reactant
Smiles
C(OCCCl)([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by anhydrous magnesium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oily residue was dissolved in concentrated hydrochloric acid (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring at 100° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, toluene
ADDITION
Type
ADDITION
Details
was added to the residue
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the target substance (820 mg, 72%) as a colorless solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
Cl.C12CCCC(CC1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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